2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide
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Description
This compound, also known as 2-([6-(ACETYLAMINO)-3-PYRIDINYL]SULFANYL)-N-(3-METHOXYPROPYL)BENZENECARBOXAMIDE, is a chemical with the molecular formula C18H21N3O3S and a molecular weight of 359.44 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H21N3O3S. It contains 18 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule would be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Unfortunately, specific details such as melting point, boiling point, solubility, and other physical and chemical properties are not provided in the search results .Scientific Research Applications
Synthesis and Material Chemistry
The nitrogen-sulfur ligand H2PIC(Acm), related to the compound , demonstrates its utility in the preparation of thiolate complexes of technetium, indicating its potential in radiopharmaceutical applications. This compound reacts with technetium sources to yield neutral complexes, which are of interest due to their red crystalline solid formation and potential applications in medical imaging and diagnostics (Bryson et al., 1990).
Antimicrobial Activity
New pyridine derivatives, including compounds structurally related to the one mentioned, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate considerable antibacterial activity, which is significant for the development of new antibiotics and antimicrobial agents. The structure-activity relationship studies of these compounds provide insights into designing more effective antimicrobial agents (Patel & Agravat, 2009).
Enzyme Inhibitory Activity
Compounds related to "2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide" have been studied for their inhibitory activity against various enzymes, such as carbonic anhydrase and cholinesterase. These studies are crucial for understanding the therapeutic potential of such compounds in treating diseases associated with enzyme dysfunction. The enzyme inhibitory activity of these compounds highlights their importance in drug discovery and the development of new therapeutic agents (Stellenboom & Baykan, 2019).
Chemical Sensors
Pyridine-2,6-dicarboxamide based scaffolds with different appendages, structurally related to the discussed compound, act as chemosensors for the selective detection of sulfide ions and gaseous H2S. These findings are significant for environmental monitoring, industrial safety, and medical diagnostics, showcasing the compound's potential in developing sensitive and selective chemical sensors (Kumar et al., 2018).
Properties
IUPAC Name |
2-(6-acetamidopyridin-3-yl)sulfanyl-N-(3-methoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-13(22)21-17-9-8-14(12-20-17)25-16-7-4-3-6-15(16)18(23)19-10-5-11-24-2/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,23)(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDXMCOGODDGDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)SC2=CC=CC=C2C(=O)NCCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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